molecular formula H3O4P B049573 Phosphoric acid-17O4 CAS No. 116374-21-1

Phosphoric acid-17O4

Cat. No. B049573
M. Wt: 101.994 g/mol
InChI Key: NBIIXXVUZAFLBC-JCDJMFQYSA-N
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Patent
US06670360B2

Procedure details

A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)] by homogenizing a fresh gastric mucosal layer of swine and then subjecting the homogenate to density gradient ultra centrifugation was employed as a proton potassium-adenosine triphosphatase preparation. A solution (10 μl) of a test compound dissolved in dimethyl sulfoxide was added to 0.75 ml of a 70 mM tris-hydrochloric acid buffer (5 mM magnesium chloride, 20 mM potassium chloride, pH=6.85) containing 30 to 80 μg/ml, in terms of a protein concentration, of an enzyme preparation. The mixture was incubated with 200 times/min of agitation at 37° C. for 45 minutes. The enzymatic reaction was started by adding 0.25 ml of a 8 mM solution of disodium adenosine triphosphate. After this enzymatic reaction was continued for 20 minutes, 1 ml of a 10% trichloroacetic acid-activated charcoal (100 mg) solution was added to terminate the reaction. The reaction mixture was centrifuged (at 4° C. and 3000 rpm) for 15 minutes. Inorganic phosphoric acid formed by the hydrolysis of adenosine triphosphate in the supernatant was subjected to colorimetry by the method of Yoda, et al. [Biochem. Biophys, Res. Commun., 40, 880 (1970)]. The amount of inorganic phosphoric acid in a reaction mixture free from potassium chloride was also measured. By subtracting this amount from the amount of inorganic phosphoric acid in the presence of potassium chloride, proton potassium-adenosine triphosphatase activity was determined. An inhibition ratio (%) was determined from the active value of the control and the active value of the test compound at each concentration, whereby a 50% inhibitory concentration (IC50 μg/ml) against proton-potassium-adenosine triphosphatase was determined. As a result, the compound of Example 1 had a 50% inhibitory concentration (IC50) not greater than 0.1 μg/ml, exhibiting excellent activity.
Name
potassium-adenosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
tris-hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@@H]1(N2C3N=CN=C(N)C=3N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.[K].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:32])([OH:31])=[O:30])([O-:27])=[O:26])(=[O:23])[O-:22].[Na+].[Na+].ClC(Cl)(Cl)C(O)=O>CS(C)=O>[P:21](=[O:22])([OH:33])([OH:24])[OH:23].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:31])([OH:32])=[O:30])([OH:27])=[O:26])(=[O:22])[OH:23] |f:0.1,2.3.4,^1:19|

Inputs

Step One
Name
potassium-adenosine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12.[K]
Step Two
Name
solution
Quantity
10 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
tris-hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])(=O)(OP(=O)([O-])OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O.[Na+].[Na+]
Step Five
Name
Quantity
100 mg
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by homogenizing a fresh gastric mucosal layer of swine
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)]
ADDITION
Type
ADDITION
Details
containing 30 to 80 μg/ml
CONCENTRATION
Type
CONCENTRATION
Details
in terms of a protein concentration
CUSTOM
Type
CUSTOM
Details
of an enzyme preparation
CUSTOM
Type
CUSTOM
Details
The enzymatic reaction
CUSTOM
Type
CUSTOM
Details
After this enzymatic reaction
WAIT
Type
WAIT
Details
was continued for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
(at 4° C. and 3000 rpm)
CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
P(O)(O)(O)=O
Name
Type
product
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06670360B2

Procedure details

A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)] by homogenizing a fresh gastric mucosal layer of swine and then subjecting the homogenate to density gradient ultra centrifugation was employed as a proton potassium-adenosine triphosphatase preparation. A solution (10 μl) of a test compound dissolved in dimethyl sulfoxide was added to 0.75 ml of a 70 mM tris-hydrochloric acid buffer (5 mM magnesium chloride, 20 mM potassium chloride, pH=6.85) containing 30 to 80 μg/ml, in terms of a protein concentration, of an enzyme preparation. The mixture was incubated with 200 times/min of agitation at 37° C. for 45 minutes. The enzymatic reaction was started by adding 0.25 ml of a 8 mM solution of disodium adenosine triphosphate. After this enzymatic reaction was continued for 20 minutes, 1 ml of a 10% trichloroacetic acid-activated charcoal (100 mg) solution was added to terminate the reaction. The reaction mixture was centrifuged (at 4° C. and 3000 rpm) for 15 minutes. Inorganic phosphoric acid formed by the hydrolysis of adenosine triphosphate in the supernatant was subjected to colorimetry by the method of Yoda, et al. [Biochem. Biophys, Res. Commun., 40, 880 (1970)]. The amount of inorganic phosphoric acid in a reaction mixture free from potassium chloride was also measured. By subtracting this amount from the amount of inorganic phosphoric acid in the presence of potassium chloride, proton potassium-adenosine triphosphatase activity was determined. An inhibition ratio (%) was determined from the active value of the control and the active value of the test compound at each concentration, whereby a 50% inhibitory concentration (IC50 μg/ml) against proton-potassium-adenosine triphosphatase was determined. As a result, the compound of Example 1 had a 50% inhibitory concentration (IC50) not greater than 0.1 μg/ml, exhibiting excellent activity.
Name
potassium-adenosine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
tris-hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C@@H]1(N2C3N=CN=C(N)C=3N=C2)O[C@H](CO)[C@@H](O)[C@H]1O.[K].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:32])([OH:31])=[O:30])([O-:27])=[O:26])(=[O:23])[O-:22].[Na+].[Na+].ClC(Cl)(Cl)C(O)=O>CS(C)=O>[P:21](=[O:22])([OH:33])([OH:24])[OH:23].[P:21]([O:33][CH2:34][C@H:35]1[O:39][C@@H:38]([N:40]2[C:49]3[N:48]=[CH:47][N:46]=[C:44]([NH2:45])[C:43]=3[N:42]=[CH:41]2)[C@H:37]([OH:50])[C@@H:36]1[OH:51])([O:24][P:25]([O:28][P:29]([OH:31])([OH:32])=[O:30])([OH:27])=[O:26])(=[O:22])[OH:23] |f:0.1,2.3.4,^1:19|

Inputs

Step One
Name
potassium-adenosine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C@@H]1([C@H](O)[C@H](O)[C@@H](CO)O1)N1C=NC=2C(N)=NC=NC12.[K]
Step Two
Name
solution
Quantity
10 μL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CS(=O)C
Step Three
Name
tris-hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P([O-])(=O)(OP(=O)([O-])OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O.[Na+].[Na+]
Step Five
Name
Quantity
100 mg
Type
reactant
Smiles
ClC(C(=O)O)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
by homogenizing a fresh gastric mucosal layer of swine
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A microsomal fraction prepared in accordance with the method of Sachs, et al. [J. Bio., Chem., 251, 7690 (1976)]
ADDITION
Type
ADDITION
Details
containing 30 to 80 μg/ml
CONCENTRATION
Type
CONCENTRATION
Details
in terms of a protein concentration
CUSTOM
Type
CUSTOM
Details
of an enzyme preparation
CUSTOM
Type
CUSTOM
Details
The enzymatic reaction
CUSTOM
Type
CUSTOM
Details
After this enzymatic reaction
WAIT
Type
WAIT
Details
was continued for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
(at 4° C. and 3000 rpm)
CUSTOM
Type
CUSTOM
Details
for 15 minutes
Duration
15 min

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
P(O)(O)(O)=O
Name
Type
product
Smiles
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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